1-[2-[(Cyclobutylamino)methyl]phenoxy]-3-[cyclohexyl(methyl)amino]propan-2-ol
Description
1-[2-[(Cyclobutylamino)methyl]phenoxy]-3-[cyclohexyl(methyl)amino]propan-2-ol is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes cyclobutylamino and cyclohexyl groups, making it a subject of interest for researchers and industrial chemists.
Properties
IUPAC Name |
1-[2-[(cyclobutylamino)methyl]phenoxy]-3-[cyclohexyl(methyl)amino]propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N2O2/c1-23(19-11-3-2-4-12-19)15-20(24)16-25-21-13-6-5-8-17(21)14-22-18-9-7-10-18/h5-6,8,13,18-20,22,24H,2-4,7,9-12,14-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKQWGJDMBUMQBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(COC1=CC=CC=C1CNC2CCC2)O)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[2-[(Cyclobutylamino)methyl]phenoxy]-3-[cyclohexyl(methyl)amino]propan-2-ol involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route generally includes:
Formation of the phenoxy intermediate: This step involves the reaction of a phenol derivative with an appropriate halogenated compound under basic conditions to form the phenoxy intermediate.
Introduction of the cyclobutylamino group: The phenoxy intermediate is then reacted with a cyclobutylamine derivative under controlled conditions to introduce the cyclobutylamino group.
Addition of the cyclohexyl(methyl)amino group: Finally, the compound is subjected to a reaction with a cyclohexyl(methyl)amine derivative to complete the synthesis.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-[2-[(Cyclobutylamino)methyl]phenoxy]-3-[cyclohexyl(methyl)amino]propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or alkoxides.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[2-[(Cyclobutylamino)methyl]phenoxy]-3-[cyclohexyl(methyl)amino]propan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as its role in modulating biological pathways or as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, where its unique structure imparts specific properties to the final products.
Mechanism of Action
The mechanism of action of 1-[2-[(Cyclobutylamino)methyl]phenoxy]-3-[cyclohexyl(methyl)amino]propan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to specific sites on these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
1-[2-[(Cyclobutylamino)methyl]phenoxy]-3-[cyclohexyl(methyl)amino]propan-2-ol can be compared with similar compounds such as:
1-[2-(Aminomethyl)phenoxy]-3-[cyclohexyl(methyl)amino]propan-2-ol: This compound lacks the cyclobutyl group, which may affect its reactivity and biological activity.
1-[2-[(Cyclobutylamino)methyl]phenoxy]-3-[methylamino]propan-2-ol: The absence of the cyclohexyl group can lead to differences in its chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
